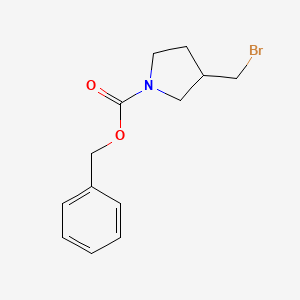

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

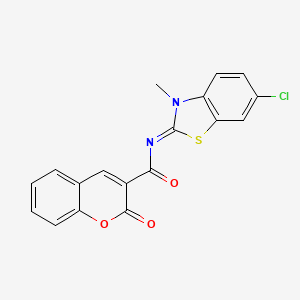

The synthesis of related bromomethyl pyrrolidine derivatives can be inferred from the synthesis of 3-bromo-2-(2-chlorovinyl)benzothiophenes, which involves a bromocyclization process of ortho-substituted arylmethyl sulfide . Additionally, the synthesis of diiron(II) complexes with benzyl and ethyl groups appended to pyridine and aniline ligands suggests that similar methodologies could be applied to the synthesis of benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate . The reaction of benzylamine with 2,6-bis(bromomethyl)pyridine leading to a trimeric pyridinophane also provides a potential synthetic route for related compounds .

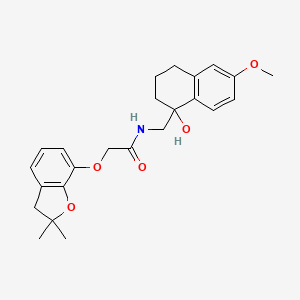

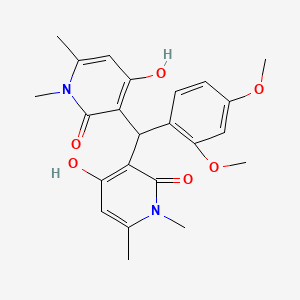

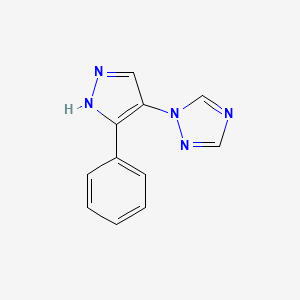

Molecular Structure Analysis

The molecular structure of benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate can be related to the structures of compounds discussed in the papers. For instance, the crystallographically characterized diiron(II) complexes provide insights into the possible geometry and coordination of similar benzyl-substituted compounds . The molecular structure of a related compound, characterized by weak intramolecular C—H⋯O interactions, suggests that benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate may also exhibit such interactions .

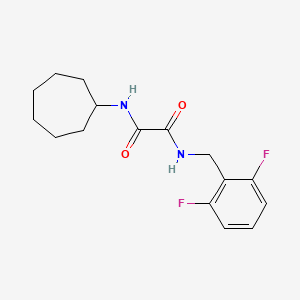

Chemical Reactions Analysis

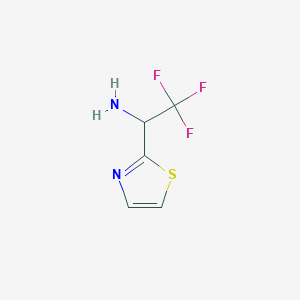

The papers describe various chemical reactions that could be relevant to benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate. For example, the tandem N-arylation/carboamination reactions for the synthesis of N-aryl-2-benzyl pyrrolidines indicate that similar reactions could be applicable to the compound . The cyclization reaction leading to methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives also provides a reaction mechanism that could be relevant .

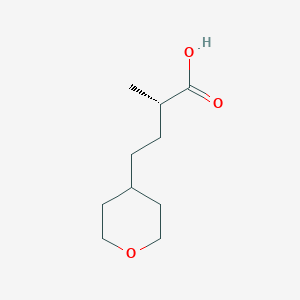

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate can be deduced from related compounds. The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyrrolidine-3,6(7H)-dicarboxylate provide information on the stability and electronic properties of similar structures . The antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives suggest that benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate may also possess biological activity and specific acid-base properties .

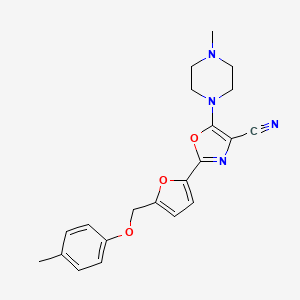

Scientific Research Applications

Cholinesterase Inhibition : Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds in this series showed moderate inhibitory effects against AChE, with certain derivatives demonstrating anti-BChE activity comparable to that of rivastigmine. These findings suggest potential applications in treating conditions like Alzheimer's disease (Pizova et al., 2017).

Stereoselective Synthesis : The compound has been used in palladium-catalyzed tandem N-arylation/carboamination reactions. This method allows for the rapid and stereoselective synthesis of differentially arylated N-aryl-2-benzyl pyrrolidine derivatives, which are important in pharmaceutical and synthetic chemistry (Yang et al., 2005).

Antimicrobial Activity : Certain derivatives of Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate have been explored for their antimicrobial properties. For instance, studies have demonstrated interesting antibacterial activity against certain strains, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).

Angiogenesis Inhibition : A benzyl pyrrolidine derivative named Streptopyrrolidine, isolated from marine Streptomyces, exhibited significant anti-angiogenesis activity. This discovery points towards potential applications in cancer therapy (Shin et al., 2008).

Synthetic Utility in Organic Chemistry : The compound has been utilized in various synthetic routes, highlighting its utility in organic chemistry. For example, it has been involved in the synthesis of functionalized pyrrolidines, which are valuable in medicinal chemistry (Guideri et al., 2012).

Safety and Hazards

properties

IUPAC Name |

benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMUAHPVUGYWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)

![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)